molecular formula C13H10BrIN4O B11797086 4-Bromo-2-(3-iodophenyl)-6-methoxy-2H-benzo[d][1,2,3]triazol-5-amine

4-Bromo-2-(3-iodophenyl)-6-methoxy-2H-benzo[d][1,2,3]triazol-5-amine

Cat. No.: B11797086
M. Wt: 445.05 g/mol
InChI Key: VBFKNCCOBYDQCD-UHFFFAOYSA-N
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Description

4-Bromo-2-(3-iodophenyl)-6-methoxy-2H-benzo[d][1,2,3]triazol-5-amine is a complex organic compound that belongs to the class of benzotriazoles. This compound is characterized by the presence of bromine, iodine, and methoxy functional groups attached to a benzotriazole core. Benzotriazoles are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(3-iodophenyl)-6-methoxy-2H-benzo[d][1,2,3]triazol-5-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of appropriate precursors, such as o-phenylenediamine and sodium nitrite, under acidic conditions.

    Introduction of Bromine and Iodine: The bromine and iodine atoms can be introduced through electrophilic aromatic substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while iodination can be performed using iodine and a suitable oxidizing agent.

    Methoxylation: The methoxy group can be introduced through nucleophilic substitution reactions using methanol and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(3-iodophenyl)-6-methoxy-2H-benzo[d][1,2,3]triazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles (e.g., amines, thiols) and electrophiles (e.g., alkyl halides). Reaction conditions may involve the use of bases (e.g., sodium hydroxide) and solvents (e.g., dimethylformamide).

    Oxidation and Reduction: Oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) can be used under appropriate conditions.

    Coupling Reactions: Catalysts (e.g., palladium complexes) and ligands (e.g., phosphines) are commonly used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotriazoles, while coupling reactions can produce biaryl compounds with extended conjugation.

Scientific Research Applications

4-Bromo-2-(3-iodophenyl)-6-methoxy-2H-benzo[d][1,2,3]triazol-5-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various organic molecules, enabling the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(3-iodophenyl)-6-methoxy-2H-benzo[d][1,2,3]triazol-5-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to therapeutic effects. The molecular pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-6-fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine: This compound is similar in structure but contains a fluorine atom instead of a methoxy group.

    6-Bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine: This compound features a quinoline moiety instead of a methoxy group.

Uniqueness

4-Bromo-2-(3-iodophenyl)-6-methoxy-2H-benzo[d][1,2,3]triazol-5-amine is unique due to the presence of both bromine and iodine atoms, as well as the methoxy group

Properties

Molecular Formula

C13H10BrIN4O

Molecular Weight

445.05 g/mol

IUPAC Name

4-bromo-2-(3-iodophenyl)-6-methoxybenzotriazol-5-amine

InChI

InChI=1S/C13H10BrIN4O/c1-20-10-6-9-13(11(14)12(10)16)18-19(17-9)8-4-2-3-7(15)5-8/h2-6H,16H2,1H3

InChI Key

VBFKNCCOBYDQCD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NN(N=C2C(=C1N)Br)C3=CC(=CC=C3)I

Origin of Product

United States

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